Product packaging for DL-dithiothreitol-d10-1(Cat. No.:)

DL-dithiothreitol-d10-1

Katalognummer: B12295888
Molekulargewicht: 164.3 g/mol
InChI-Schlüssel: VHJLVAABSRFDPM-ISETZWPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context and Evolution of Dithiothreitol (B142953) in Biochemical Research Methodologies

Dithiothreitol (DTT), also known as Cleland's reagent, was introduced in 1964 by W. Wallace Cleland. wikipedia.orgpubcompare.ai It quickly became an essential tool in protein chemistry due to its efficacy in reducing disulfide bonds and protecting sulfhydryl groups from oxidation. nih.govusbio.net DTT's water solubility and relatively low odor compared to other thiol-containing reducing agents further contributed to its widespread adoption. chemicalbook.com

The primary function of DTT in biochemical research is to break the disulfide bridges (-S-S-) in proteins and peptides, converting them to free sulfhydryl groups (-SH). interchim.frscimplify.com This process is crucial for several reasons:

Protein Denaturation: The reduction of disulfide bonds is often a necessary step in denaturing proteins before analysis by techniques like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis), allowing for better separation based on molecular weight. wikipedia.orgiris-biotech.de

Enzyme Activity: DTT can be used to maintain enzymes in their active state by preventing the oxidation of their sulfhydryl groups. scimplify.com

Protein Folding Studies: It is instrumental in studying protein folding by preventing the formation of incorrect disulfide bonds. scimplify.com

The mechanism of DTT's reducing action involves a two-step reaction. It first forms a mixed disulfide with the target molecule. Then, the second thiol group of the DTT molecule attacks the sulfur atom of the mixed disulfide, forming a stable six-membered ring with an internal disulfide bond and releasing the reduced target molecule. iris-biotech.deagscientific.com This intramolecular cyclization makes DTT a much more potent reducing agent than monofunctional thiols. iris-biotech.de

Rationale for Deuterium (B1214612) Labeling in Contemporary Chemical Biology and Proteomics Research

Deuterium labeling, the replacement of hydrogen atoms with deuterium, is a powerful technique in modern chemical and biological research. acs.org Deuterated compounds serve as ideal internal standards in analytical chemistry, particularly in mass spectrometry, because their chemical and physical properties are very similar to their non-deuterated counterparts, yet they are easily distinguishable by their mass difference. ontosight.aiscielo.org.mx

The key advantages of using deuterium-labeled compounds include:

Improved Accuracy in Quantitative Analysis: In mass spectrometry, a known amount of a deuterated internal standard is added to a sample. By comparing the signal intensity of the analyte to that of the internal standard, variations in sample preparation, extraction, and instrument response can be compensated for, leading to more accurate and precise quantification. ontosight.airesearchgate.net

Elucidation of Reaction Mechanisms: The "kinetic isotope effect" (KIE), where the rate of a chemical reaction changes when a hydrogen atom is replaced by deuterium, provides valuable insights into reaction mechanisms. scielo.org.mx

Metabolic and Biotransformation Studies: Deuterium-labeled compounds are used as tracers to follow the metabolic fate of molecules in biological systems. acs.orgcornell.edu

In proteomics, stable isotope labeling techniques are essential for quantitative analysis of protein expression levels. spectra2000.it Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize "heavy" amino acids to label proteins, which can then be differentiated from their "light" counterparts by mass spectrometry. spectra2000.it

Significance of Comprehensive Deuteration (d10) for Specific Analytical and Mechanistic Investigations

The comprehensive deuteration of DTT to form DTT-d10, where all ten hydrogen atoms are replaced by deuterium, offers specific advantages for certain analytical and mechanistic studies. ontosight.ailgcstandards.com The "d10" designation signifies this complete substitution. ontosight.ai

Key applications of DTT-d10 include:

Mass Spectrometry-Based Proteomics: DTT-d10 can be used as a heavy-labeled reducing agent in quantitative proteomics workflows. After reducing disulfide bonds in proteins, the resulting free thiols are often alkylated. Using DTT-d10 allows for the introduction of a heavy isotopic signature at the site of the original disulfide bond, enabling more precise quantification and identification of cysteine-containing peptides.

Mechanistic Studies of Protein-RNA Interactions: In a study investigating protein-RNA cross-linking, perdeuterated DTT (d10-DTT) was used to confirm the covalent participation of DTT in cysteine-uracil cross-links. The mass shift observed in the mass spectra of the cross-linked products when using d10-DTT provided unambiguous evidence for the involvement of DTT in the reaction. nih.gov

Internal Standard for Analytical Methods: DTT-d10 serves as an excellent internal standard for the quantification of DTT in various samples. medchemexpress.com Its high isotopic purity ensures minimal interference with the non-deuterated analyte. nih.govresearchgate.net

The use of fully deuterated compounds like DTT-d10 provides a distinct mass shift that is easily detectable by mass spectrometry, minimizing ambiguity in data interpretation. researchgate.net This makes it a powerful tool for researchers seeking to gain deeper insights into complex biological processes and to develop more robust analytical methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2S2 B12295888 DL-dithiothreitol-d10-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C4H10O2S2

Molekulargewicht

164.3 g/mol

IUPAC-Name

(2S,3S)-1,1,2,3,4,4-hexadeuterio-2,3-dideuteriooxy-1,4-bis(deuteriosulfanyl)butane

InChI

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m1/s1/i1D2,2D2,3D,4D,5D,6D/hD2

InChI-Schlüssel

VHJLVAABSRFDPM-ISETZWPUSA-N

Isomerische SMILES

[2H][C@]([C@@]([2H])(C([2H])([2H])S[2H])O[2H])(C([2H])([2H])S[2H])O[2H]

Kanonische SMILES

C(C(C(CS)O)O)S

Herkunft des Produkts

United States

Synthetic Methodologies and Isotopic Enrichment of +/ 1,4 Dithiothreitol D10

Chemical Synthesis Pathways for Deuterated Dithiothreitol (B142953) Analogs

Selective hydrogen-deuterium (H-D) exchange reactions are a cornerstone in the synthesis of specifically labeled compounds. nih.gov These reactions can be catalyzed by acids or bases, facilitating the exchange of protons for deuterons at specific positions in a molecule. mdpi.com For instance, acid-catalyzed deuteration has been successfully used to label all four phenolic ortho-positions and the olefinic bridge of diethylstilbestrol. nih.gov This approach, often utilizing deuterium (B1214612) oxide (D2O) as the deuterium source, allows for targeted incorporation of deuterium. nih.govnih.gov In the context of dithiothreitol, such selective exchange reactions would be crucial for achieving the desired d10 isotopologue. The process can involve the use of deuterated solvents and reagents to drive the equilibrium towards the fully deuterated product. ox.ac.uk

Another powerful method involves the use of metal catalysts, such as palladium on carbon (Pd/C), in the presence of D2O. nih.gov This system can generate deuterium gas in situ, which then participates in the H-D exchange. youtube.com The choice of catalyst can influence the selectivity of the deuteration, with palladium often favoring exchange at aliphatic positions and platinum at aromatic sites. youtube.com

Enzymatic methods also offer high selectivity for H-D exchange. wisc.edu While not directly documented for DTT-d10 synthesis, enzyme-catalyzed deuteration has been demonstrated for amino acids, achieving site-selective deuterium incorporation. wisc.edu This highlights the potential for biocatalytic approaches in the synthesis of complex deuterated molecules.

Generating the deuterating agent directly within the reaction mixture, or in situ, can significantly improve the efficiency of the labeling process. nih.govyoutube.com A common method involves the reaction of a metal, such as aluminum, with deuterium oxide (D2O) to produce deuterium gas (D2). nih.gov This generated D2 gas, often in the presence of a catalyst like palladium on carbon, can then be used for the reduction of unsaturated bonds or for H-D exchange reactions. youtube.com This approach is advantageous as it avoids the handling of flammable and expensive D2 gas and utilizes readily available D2O. nih.gov For example, this in situ generation has been applied to the deuteration of ibuprofen. youtube.com Another approach involves the electrolysis of heavy water to generate deuterium gas. youtube.com These methods provide a continuous supply of the deuterating agent, driving the reaction towards high isotopic enrichment.

Purification and Isolation Strategies for Achieving High Isotopic Purity

Following synthesis, the purification of (+/-)-1,4-Dithiothreitol-d10 is critical to remove any unlabeled or partially labeled species, as well as other reaction byproducts, to achieve high isotopic purity. sigmaaldrich.comisotope.com A common strategy for purifying small molecules like DTT involves chromatographic techniques.

High-performance liquid chromatography (HPLC) is a powerful tool for separating compounds based on their physicochemical properties. nih.gov For DTT, a reversed-phase HPLC method using a C18 column can be employed to separate the deuterated product from impurities. nih.govnih.gov In some cases, to simplify the mixture prior to HPLC, an oxidation step can be introduced to convert all DTT forms (reduced and oxidized) into a single oxidized species. nih.gov

Size-exclusion chromatography can also be utilized, particularly when DTT-d10 is used in the context of protein studies, to separate the small molecule from larger protein components. nih.govtandfonline.com Additionally, ultrafiltration is a technique used to separate molecules based on size, effectively removing high molecular weight components like proteins from the DTT-containing solution. nih.gov

For isotopically labeled proteins, which may be purified in the presence of DTT-d10, affinity chromatography, such as with a Ni-NTA resin for His-tagged proteins, is a common initial purification step. tandfonline.comtandfonline.com This is often followed by further purification steps like size-exclusion chromatography to ensure a high degree of purity. tandfonline.com The choice of purification strategy depends on the scale of the synthesis and the required final purity for the intended application.

Analytical Validation of Deuterium Incorporation and Structural Integrity

To confirm the successful synthesis and purification of (+/-)-1,4-Dithiothreitol-d10, rigorous analytical methods are employed to verify the level of deuterium incorporation and the structural integrity of the molecule.

High-resolution mass spectrometry (MS) is a primary technique for determining the isotopic purity of a labeled compound. nih.gov By comparing the mass spectra of the deuterated and unlabeled (d0) DTT, the degree of deuterium incorporation can be precisely quantified. nih.govnih.gov The mass of DTT-d10 is expected to be 10 mass units higher than that of unlabeled DTT. sigmaaldrich.com

In a typical analysis, the sample is introduced into the mass spectrometer, and the instrument measures the mass-to-charge ratio (m/z) of the ions. researchgate.net For DTT-d10, the observed mass shift confirms the presence of the ten deuterium atoms. sigmaaldrich.com Techniques like electrospray ionization (ESI) are commonly used to ionize the molecule for MS analysis. tandfonline.com The relative intensities of the peaks corresponding to the d10 species and any remaining lower-deuterated or unlabeled species allow for the calculation of the isotopic enrichment, often expressed as atom percent deuterium. sigmaaldrich.com For example, a study using perdeuterated DTT (d10-DTT) in a cross-linking experiment expected a mass increment that accounted for the remaining deuterium atoms after exchange in an aqueous medium. nih.gov

Parameter Value Reference
Compound (+/-)-1,4-Dithiothreitol-d10 sigmaaldrich.com
Molecular Weight 164.31 g/mol sigmaaldrich.comisotope.com
Isotopic Purity (Atom % D) 98% sigmaaldrich.comisotope.com
Mass Shift (M+) 10 sigmaaldrich.com

²H (deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, providing information about their chemical environment and confirming their positions in the molecule. Furthermore, ¹³C NMR can also be used to verify the structure and purity of the compound. nih.gov The chemical shifts in the ¹³C NMR spectrum will be slightly altered by the presence of deuterium, a phenomenon known as the isotope effect.

Advanced Spectroscopic Applications of +/ 1,4 Dithiothreitol D10 in Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biomolecular Structural and Dynamic Analysis

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules at atomic resolution. The use of isotopically labeled compounds, such as DTT-d10, is instrumental in these studies.

Simplification of Complex Proton NMR Spectra via Perdeuteration

One of the significant challenges in the NMR analysis of large biomolecules like proteins and nucleic acids is spectral overlap, where numerous proton signals crowd the spectrum, making interpretation difficult. Perdeuteration, the substitution of all non-exchangeable protons with deuterium (B1214612), is a key strategy to overcome this challenge. nih.gov The use of deuterated reagents like DTT-d10 in sample preparation helps to maintain a reduced environment without introducing interfering proton signals. sigmaaldrich.comsigmaaldrich.com This is particularly beneficial in studies where the focus is on the remaining non-deuterated parts of the molecule, as it leads to a dramatic simplification of the ¹H-NMR spectra. oup.commit.edu The reduction in the number of proton signals and the narrowing of the remaining resonances due to the removal of dipole-dipole interactions with neighboring protons significantly enhance spectral resolution. oup.comlibretexts.org

Application of Deuteration in NMRBenefit
Spectral SimplificationReduces the number of proton signals, minimizing overlap. oup.commit.edu
Improved ResolutionNarrows the linewidths of remaining proton resonances. oup.com
Focused AnalysisAllows for the targeted study of specific protonated sites within a deuterated background. nih.gov

Applications in Protein and Nucleic Acid Structural Elucidation

DTT is a crucial reagent for reducing disulfide bonds in proteins and preventing their oxidation, which is often a necessary step for structural studies. dalochem.comscimplify.commedchemexpress.com By using DTT-d10, researchers can prepare samples for NMR analysis without introducing unwanted proton signals that could complicate the spectra. sigmaaldrich.comsigmaaldrich.com This is particularly important in the structural elucidation of proteins and nucleic acids, where clear, unambiguous signals are essential for accurate distance and angle restraints used in structure calculation. dalochem.com The simplification of spectra afforded by deuteration aids in the assignment of resonances, a critical first step in any NMR-based structural study. oup.commit.edu Studies have demonstrated the use of deuterated nucleotides in the synthesis of RNA to reduce spectral complexity and aid in structural determination. scienceopen.com

Utility in Glycan Profiling of Therapeutic Monoclonal Antibodies

Glycosylation is a critical quality attribute of therapeutic monoclonal antibodies (mAbs) that can significantly impact their efficacy and safety. fda.govnih.gov NMR spectroscopy is emerging as a powerful orthogonal method for detailed glycan characterization. nih.gov In a "middle-down" NMR approach, mAbs are enzymatically digested into smaller domains (Fab and Fc), and DTT-d10 is used to reduce disulfide bonds within these fragments. nih.gov The use of the deuterated reducing agent is critical to avoid the introduction of interfering signals in the subsequent 2D ¹H-¹³C NMR analysis, which allows for the unambiguous identification and quantification of major glycan structures directly on the antibody domains. nih.gov This provides detailed chemical information on glycan structure, linkage, and anomeric configuration, which is complementary to data from standard methods like mass spectrometry. nih.govlcms.cz

Mass Spectrometry (MS) in Proteomics and Post-Translational Modification Analysis

Mass spectrometry is another cornerstone technique in modern biochemistry, providing sensitive and accurate mass measurements of molecules. DTT-d10 finds specific applications in advanced MS-based methods for studying protein dynamics.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Probing Protein Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformational dynamics, protein folding, and intermolecular interactions. nih.govacs.orgnih.govmdpi.com The method relies on monitoring the rate of exchange of backbone amide hydrogens with deuterium from a D₂O buffer. nih.gov This exchange rate is sensitive to the local structural environment; hydrogens in stable, hydrogen-bonded structures like alpha-helices and beta-sheets exchange slowly, while those in flexible, solvent-exposed regions exchange rapidly. nih.gov

While DTT itself is used in HDX-MS sample preparation to maintain a reducing environment, the use of its deuterated counterpart, DTT-d10, is particularly relevant for ensuring the isotopic purity of the labeling experiment. In a typical HDX-MS workflow, the protein is incubated in a D₂O buffer for a specific time, after which the exchange reaction is quenched by lowering the pH and temperature. nih.gov The protein is then digested, and the resulting peptides are analyzed by mass spectrometry to determine their deuterium uptake. nih.gov Although traditional thiol-based reducing agents like DTT have limited activity under the low pH quench conditions, their presence in the initial sample buffer is often necessary. acs.org Using DTT-d10 ensures that no extraneous protons are introduced that could affect the precise measurement of deuterium incorporation. The information from HDX-MS provides insights into regions of a protein that undergo conformational changes upon ligand binding, mutation, or interaction with other proteins. elifesciences.orgnih.govnih.gov

HDX-MS ApplicationInformation GainedRole of Reducing Agent
Protein DynamicsIdentifies flexible and rigid regions of a protein. nih.govmdpi.comMaintains reduced state of cysteines.
Conformational ChangesMaps changes in protein conformation upon binding or modification. elifesciences.orgnih.govPrevents disulfide-linked aggregation.
Epitope MappingIdentifies antibody binding sites on an antigen. acs.orgEnsures proper protein folding and accessibility.

Differential Isotopic Labeling for Quantitative Proteomics (e.g., BEMAD)

Beyond its contextual use in HDX-MS, DTT-d10 is a central reagent in specific quantitative proteomics methods that rely on chemical labeling. One such prominent technique is β-elimination followed by Michael addition with dithiothreitol (B142953) (BEMAD). ahajournals.org This method allows for the identification and, crucially, the comparative quantification of certain post-translational modifications (PTMs). nih.gov The BEMAD strategy involves using the light (d0) and heavy (d10) isotopic forms of DTT to differentially label peptides from two different sample states (e.g., control vs. treated). ahajournals.orgahajournals.org The mass difference between the d0- and d10-DTT-labeled peptides allows for their simultaneous detection and relative quantification by mass spectrometry. nih.gov

The BEMAD method is particularly well-suited for studying the labile PTMs of O-linked β-N-acetylglucosamine (O-GlcNAc) and O-phosphorylation on serine and threonine residues. ahajournals.org These modifications are often difficult to analyze with standard mass spectrometry techniques because they are easily lost during fragmentation. mdpi.com The BEMAD process circumvents this by first using a mild base to catalyze the β-elimination of the modification, which converts the modified serine or threonine into a dehydroalanine (B155165) or dehydroaminobutyric acid residue, respectively. mdpi.com This is followed by a Michael addition reaction where a nucleophile, DTT, is added to the newly formed α,β-unsaturated carbonyl. ahajournals.orgmdpi.com

This DTT tag is stable during MS/MS fragmentation, allowing for confident site identification. nih.gov For quantitative analysis, one cell state (e.g., control) is labeled with light DTT (d0) and the other (e.g., experimental) is labeled with heavy DTT-d10. ahajournals.org The ratio of the signal intensities of the resulting peptide pairs in the mass spectrum provides a precise measure of the change in modification occupancy between the two states. nih.gov To distinguish between O-phosphate and O-GlcNAc, the BEMAD protocol can be coupled with enzymatic treatments, such as using a phosphatase to specifically remove O-phosphate, allowing for targeted analysis of O-GlcNAc. nih.gov

ModificationBEMAD-based Analysis Strategy
O-GlcNAc Mild β-elimination followed by Michael addition with isotopic DTT (d0/d10). ahajournals.org The O-GlcNAc modification is more susceptible to β-elimination than O-phosphate. nih.gov
O-Phosphate Can also be targeted by BEMAD. Specificity is achieved by treating a sample aliquot with alkaline phosphatase to remove the modification before the BEMAD reaction. nih.gov

The BEMAD methodology can also be adapted for the comparative quantification of cysteine-containing peptides, serving as a tool for protein expression analysis. nih.gov In this application, the technique provides an alternative to other methods like Isotope-Coded Affinity Tags (ICAT). nih.gov After tryptic digestion, peptides from two different biological samples are differentially labeled with light (d0) and heavy (d10) DTT. The labeled peptides are then enriched using thiol affinity chromatography before being analyzed by mass spectrometry. nih.gov

The relative abundance of each cysteine-containing peptide between the two samples is determined by comparing the peak intensities of the isotopically labeled pairs. This approach allows for a quantitative assessment of changes in protein expression levels. nih.gov When analyzing PTMs like O-GlcNAc or O-phosphate, native cysteine residues are typically blocked by oxidation prior to the BEMAD reaction to ensure that the DTT label is specifically directed to the eliminated serine/threonine sites. nih.gov

Application in Metabolic Isotope Tracer Studies for Pathway Elucidation

While DTT-d10 is not a metabolic tracer itself (i.e., it is not consumed and incorporated by cellular metabolic pathways), it is a crucial analytical tool for elucidating the downstream effects of metabolic changes investigated with such tracers. buchem.com Many cellular signaling pathways are intricately linked to the metabolic state of the cell. For example, the hexosamine biosynthetic pathway (HBP) acts as a nutrient sensor, where the level of glucose flux directly influences the degree of O-GlcNAc modification on nuclear and cytoplasmic proteins. ahajournals.org

In a typical study design, cells might be cultured with an isotopic tracer, such as ¹³C-glucose, to trace its flow through various metabolic pathways. To understand how changes in this flux affect protein function, a quantitative PTM analysis is performed. Here, DTT-d10 becomes essential. By applying the quantitative BEMAD technique with light and heavy DTT, researchers can compare the O-GlcNAc or phosphorylation status of proteins between cells under normal and high-glucose conditions. ahajournals.org This allows for the precise quantification of how metabolic flux, tracked by the primary isotope tracer, leads to changes in specific PTMs, thereby elucidating the connection between metabolism and cellular signaling networks. ahajournals.org

Mechanistic Investigations Utilizing Deuterium Kinetic Isotope Effects with +/ 1,4 Dithiothreitol D10

Elucidation of Organic Reaction Mechanisms and Rate-Determining Steps

The measurement of deuterium (B1214612) kinetic isotope effects is a well-established method for elucidating the mechanisms of organic reactions. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For C-H bond cleavage, the value of the KIE (kH/kD) is typically between 2 and 8. A value close to 1 suggests that the C-H bond is not broken in the rate-determining step.

In the context of reactions involving (+/-)-1,4-Dithiothreitol-d10, one could envision its use in studying the mechanism of disulfide bond reduction. By comparing the rate of reduction of a disulfide-containing substrate by DTT and by (+/-)-1,4-Dithiothreitol-d10, researchers could determine if the cleavage of a C-H bond on the DTT molecule is part of the rate-limiting step. While the primary action of DTT involves its thiol groups, the complete reaction mechanism is complex, and secondary reactions or rearrangements where a C-H bond might be involved could potentially be probed.

Table 1: Theoretical Kinetic Isotope Effects for a Hypothetical Reaction Involving DTT

Reaction StepIsotope Effect (kH/kD)Implication for Rate-Determining Step
Thiol-disulfide exchange~1C-H bond cleavage is not involved
Hypothetical C-H bond cleavage2-8C-H bond cleavage is rate-determining

This table is illustrative and not based on experimental data for (+/-)-1,4-Dithiothreitol-d10.

Probing Enzyme Catalysis and Identification of Substrate Radical Intermediates

Enzymes that utilize radical mechanisms often proceed through hydrogen atom transfer (HAT) steps. The use of deuterated substrates is a key technique for identifying the involvement of such steps and for characterizing the nature of the radical intermediates. A significant KIE upon substitution of hydrogen with deuterium in a substrate is strong evidence for a rate-limiting HAT step.

If (+/-)-1,4-Dithiothreitol-d10 were used as a substrate or cosubstrate for an enzyme, the observation of a large KIE would suggest that the enzyme catalyzes the breaking of a C-D bond. This could help in identifying the specific hydrogen atom that is abstracted and in understanding the geometry of the enzyme's active site. For instance, in enzymes that regenerate from an oxidized state using a reducing agent like DTT, the deuterated form could reveal mechanistic details of this regeneration process.

Analysis of the Influence of Deuterium on Reaction Kinetics and Product Isotopic Distribution

The substitution of hydrogen with deuterium can influence not only the rate of a reaction but also the distribution of isotopes in the products. This can provide detailed information about the reaction mechanism, including the presence of intermediates and the reversibility of reaction steps.

In a hypothetical reaction where (+/-)-1,4-Dithiothreitol-d10 is a reactant, the analysis of the isotopic composition of the products and any unreacted starting material could reveal mechanistic insights. For example, if the deuterium atoms from the d10-DTT are found to be incorporated into the product or exchanged with the solvent, this would indicate specific bond-breaking and bond-forming events.

Table 2: Hypothetical Product Isotopic Distribution in a Reaction with (+/-)-1,4-Dithiothreitol-d10

ProductDeuterium ContentMechanistic Implication
Oxidized DTTd8Loss of two deuterium atoms from thiol groups
Reduced Substrated2Transfer of two deuterium atoms from DTT

This table is illustrative and not based on experimental data for (+/-)-1,4-Dithiothreitol-d10.

Roles of Deuterated Dithiothreitol in Advanced Biochemical and Cellular Research Models

Studies in Protein Folding and Disulfide Bond Reduction Mechanisms

The correct folding of proteins into their three-dimensional structures is often stabilized by disulfide bonds formed between cysteine residues. DTT is a powerful tool for dissecting this process by controlling the redox environment.

The ability of DTT to reduce disulfide bonds is widely exploited to study the complex pathways of protein folding. nih.govagscientific.com By adding DTT to in vitro folding experiments, researchers can prevent the formation of disulfide bonds or reduce existing ones, effectively trapping protein folding intermediates. nih.govnih.gov This allows for the isolation and characterization of transient structures that would otherwise be difficult to observe.

For example, in studies with newly synthesized influenza hemagglutinin (HA0) in living cells, the addition of DTT prevented disulfide bond formation. The reduced HA0 protein remained in a largely unfolded state and was retained within the endoplasmic reticulum. nih.govnih.gov Upon removal of DTT, the protein could rapidly oxidize, fold correctly, and proceed along its normal transport pathway. nih.govnih.gov This demonstrates that DTT can be used to manipulate folding events in real-time, providing insights into post-translational modifications and the sequence of folding steps. nih.govnih.gov The kinetics of disulfide bond formation and reshuffling are often slow enough to allow for chemical trapping of these intermediates, making the study of disulfide-rich proteins a valuable model for understanding protein folding mechanisms. researchgate.net

The use of DTT-d10 in such studies would enable researchers to distinguish between the exogenously added reducing agent and any endogenous thiol compounds in quantitative proteomic analyses, offering a clearer picture of the folding landscape.

The rate at which DTT reduces a disulfide bond can serve as a proxy for the bond's accessibility to the solvent. wikipedia.orginterchim.frusbio.net Disulfide bonds buried within the core of a protein's structure are inaccessible to DTT and will be reduced very slowly, if at all. wikipedia.orginterchim.frastralscientific.com.au Conversely, bonds located on the protein's surface are readily exposed to the solvent and are reduced quickly.

This principle allows researchers to probe protein conformation and dynamics. By monitoring the rate of disulfide bond reduction in the presence of DTT, one can map the solvent accessibility of different regions of a protein. interchim.frusbio.net This technique is particularly useful for comparing the structures of different protein conformers or for studying conformational changes induced by ligand binding or environmental shifts. For complete reduction of buried disulfide bonds, denaturing conditions—such as high temperature or the presence of chaotropic agents like urea (B33335) or guanidinium (B1211019) chloride—are often required to unfold the protein and expose the bonds to DTT. wikipedia.orgusbio.netastralscientific.com.au

Table 1: DTT Application in Assessing Disulfide Bond Accessibility

Experimental ConditionObservationImplication for Protein Structure
Native Conditions + DTT Rapid reduction of specific disulfide bondsThese bonds are located on the protein surface and are solvent-exposed.
Native Conditions + DTT Slow or no reduction of other disulfide bondsThese bonds are buried within the protein's hydrophobic core and are inaccessible. wikipedia.orginterchim.fr
Denaturing Conditions + DTT All disulfide bonds are reducedThe protein is unfolded, exposing all cysteine residues to the reducing agent. astralscientific.com.au

The endoplasmic reticulum (ER) is the primary site of folding for many secretory and membrane proteins. The maintenance of a proper redox environment is critical for the correct formation of disulfide bonds. The introduction of a strong reducing agent like DTT disrupts this environment, inhibiting disulfide bond formation and causing an accumulation of unfolded or misfolded proteins. nih.govmdpi.com This condition, known as ER stress, triggers a sophisticated cellular signaling network called the Unfolded Protein Response (UPR). mdpi.comresearchgate.netfrontiersin.org

DTT is a widely used chemical inducer of the UPR in experimental models. mdpi.com By treating cells with DTT, researchers can activate the three main branches of the UPR, which are mediated by the sensor proteins IRE1α, PERK, and ATF6. researchgate.net Activation of the UPR leads to a general shutdown of protein synthesis, an increase in the production of chaperone proteins to assist in folding, and enhanced degradation of misfolded proteins. frontiersin.org If ER stress is prolonged and homeostasis cannot be restored, the UPR can switch to signaling for programmed cell death (apoptosis). frontiersin.org Studies using DTT have been crucial in elucidating the molecular mechanisms that govern the UPR and its role in various diseases. mdpi.comnih.gov

Protein aggregation is a hallmark of many debilitating diseases and a significant challenge in the production of therapeutic proteins. Disulfide bonds often play a crucial role in maintaining the native, soluble conformation of proteins. By reducing these stabilizing bonds, DTT can induce protein unfolding and subsequent aggregation. nih.govmdpi.com

This induced aggregation provides a controlled system for studying the kinetics and mechanisms of this process. Dynamic light scattering (DLS) has been used to monitor the DTT-induced aggregation of proteins like insulin (B600854) and α-lactalbumin. nih.gov For instance, studies on insulin showed that reduction by DTT leads to the formation of initial aggregate "nuclei" which then grow into larger assemblies. nih.gov Research on hen egg-white lysozyme (B549824) demonstrated that DTT treatment leads to the loss of the native structure and subsequent aggregation, which can be monitored by changes in optical density and hydrodynamic radius. mdpi.com In some cases, reducing conditions can lower the temperature at which aggregation begins. researchgate.net These models are vital for screening for anti-aggregation agents and for understanding the fundamental biophysics of protein misfolding.

Table 2: Research Findings on DTT-Induced Protein Aggregation

Protein StudiedTechnique UsedKey Findings
Human Recombinant Insulin Dynamic Light Scattering (DLS)DTT induces the formation of start aggregates with a hydrodynamic radius of approximately 90-94 nm. nih.gov
Hen Egg-White Lysozyme (HEWL) DLS, Spectroscopy, InterferometryDTT alone causes the protein to slowly lose its native state and aggregate; it retains about 40% of its enzymatic activity after 60 minutes. mdpi.com
Whey Protein Isolate (WPI) Optical DensityIn the presence of DTT, aggregation began at 65°C, which was ten degrees lower than in non-reducing conditions. researchgate.net

Contributions to Redox Biology and Thiol-Disulfide Exchange Chemistry

The balance between reduced thiols (-SH) and oxidized disulfides (S-S) is central to cellular redox biology. DTT and its deuterated analog are essential reagents for studying and controlling these states in isolated systems.

Many enzymes and other proteins require free cysteine sulfhydryl groups to be in their reduced state for biological activity. lsuhsc.edubiocompare.com In solution, especially in the presence of oxygen, these thiol groups can readily oxidize to form intra- or intermolecular disulfide bonds, leading to inactivation or aggregation. agscientific.comusbio.net

DTT, due to its low redox potential (-0.33 V at pH 7), is exceptionally effective at maintaining monothiols in their reduced state and quantitatively reducing disulfides. usbio.netastralscientific.com.aulsuhsc.edu It is routinely included in buffers for protein purification and storage to protect against oxidative damage and preserve protein function. agscientific.combiocompare.com The mechanism involves a two-step thiol-disulfide exchange. DTT first forms a mixed disulfide with a protein cysteine, which is then resolved by the attack of the second thiol of DTT, forming a stable six-membered ring and leaving the protein thiol reduced. wikipedia.orgastralscientific.com.au This intramolecular cyclization makes DTT a much more efficient reducing agent than monothiols like β-mercaptoethanol. iris-biotech.de DTT is also used to maintain the reduced state of glutathione, a key cellular antioxidant. nih.gov The use of DTT-d10 in these applications can aid in detailed mechanistic studies of thiol-disulfide exchange reactions using techniques like NMR or mass spectrometry.

Role in Reversing Oxidative Modifications of Cysteine Residues in Proteins

(+/-)-1,4-Dithiothreitol-d10 (DTT-d10), a deuterated analog of the widely used reducing agent Dithiothreitol (B142953) (DTT), plays a critical role in the study of protein biochemistry, particularly in reversing oxidative modifications of cysteine residues. The thiol groups of cysteine are highly susceptible to oxidation by reactive oxygen species (ROS), leading to a variety of modifications such as sulfenic acid (-SOH), sulfinic acid (-SO2H), and sulfonic acid (-SO3H), as well as the formation of disulfide bonds. These modifications can significantly alter protein structure and function.

DTT is a potent reducing agent capable of reversing many of these oxidative modifications, particularly the formation of disulfide bonds and the reduction of sulfenic acid back to its thiol form (-SH). researchgate.netnih.gov The reducing power of DTT stems from its two thiol groups, which, upon reducing a disulfide bond, form a stable six-membered ring with an internal disulfide bond. wikipedia.orgastralscientific.com.au This reaction proceeds through two sequential thiol-disulfide exchange reactions. astralscientific.com.au While DTT can readily reduce sulfenic acid, it is generally unable to reduce the more highly oxidized sulfinic and sulfonic acid states. researchgate.net

The use of the deuterated form, DTT-d10, is particularly valuable in mechanistic studies employing techniques like mass spectrometry. The known mass shift introduced by the deuterium (B1214612) atoms allows researchers to distinguish between the reducing agent and other cellular components, providing a clearer picture of the reduction process and the fate of the DTT molecule. This isotopic labeling is instrumental in quantitative proteomic workflows designed to investigate the landscape of cysteine oxidation. In such experiments, stable isotope-labeled reagents are often used to differentially label reduced and oxidized cysteine populations, enabling their precise quantification.

A typical experimental workflow to assess reversible cysteine oxidation involves first blocking all free, reduced thiols in a protein sample with an alkylating agent. Subsequently, a reducing agent like DTT is used to reduce the reversibly oxidized cysteines (e.g., those in disulfide bonds). These newly exposed thiol groups can then be labeled with a different, often isotopically heavier, alkylating agent. By analyzing the peptides resulting from protein digestion via mass spectrometry, researchers can identify and quantify the sites of reversible oxidation.

Investigation of Dithiothreitol-Mediated Reactive Oxygen Species (ROS) Generation

While DTT is primarily recognized as a reducing agent, its oxidation can paradoxically lead to the generation of reactive oxygen species (ROS). This phenomenon is of significant interest as it can induce unintended modifications in biochemical and cellular models. The use of DTT-d10 allows for precise tracking of the fragments of the reducing agent that may be involved in these secondary reactions.

Research has demonstrated that under certain conditions, particularly in the presence of trace metals like iron and copper, the oxidation of DTT can generate superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and subsequently, highly reactive hydroxyl radicals (•OH). nih.gov These DTT-generated ROS can then mediate a variety of chemical modifications to proteins and other biomolecules. nih.gov

Mechanisms of Protein Lysine-Nζ Alkylation and O-Phosphorylation Driven by ROS

A significant consequence of DTT-mediated ROS generation is the covalent modification of proteins, specifically the alkylation of lysine (B10760008) residues at their Nζ-amino group and the O-phosphorylation of serine and threonine residues. nih.gov These modifications are not a direct result of DTT's reducing activity but are rather driven by the reactive species produced during its oxidation.

The alkylating species is a fragment derived from DTT itself, which forms a Schiff base with the lysine Nζ group. nih.gov While the exact structure of this DTT fragment remains to be fully elucidated, it is known to contain a thiol group and a –CHOH–CH₂– moiety. nih.gov Interestingly, this adduction appears to be more efficient on well-folded proteins compared to short, unfolded peptides or small organic molecules, suggesting that the protein's local chemical environment, particularly clusters of positively charged and polar groups, facilitates the reaction. nih.gov

The O-phosphorylation of serine and threonine residues occurs at a lower frequency than lysine alkylation and is also mediated by the ROS generated from DTT oxidation, likely involving hydroxyl and phosphoryl radicals. nih.gov

Dynamics of DTT Radical Formation and Subsequent Oxidation Pathways

The generation of ROS by DTT begins with the formation of a DTT radical. In the presence of oxygen and catalytic trace metals, the thiol groups of DTT can donate an electron, leading to the formation of a thiyl radical and a superoxide radical from molecular oxygen. nih.gov This superoxide can then be converted to hydrogen peroxide. In the presence of transition metals like iron and copper, H₂O₂ can undergo Fenton-like reactions to produce highly reactive hydroxyl radicals. nih.gov

The rate of DTT oxidation is directly correlated with the rate of protein adduction. nih.gov This indicates that the formation of the DTT radical and the subsequent cascade of ROS generation are the rate-limiting steps in these protein modification pathways. The use of DTT-d10 in such studies can help to elucidate the kinetics and mechanisms of these radical-mediated reactions by providing a clear isotopic signature for the fragments of DTT that become adducted to proteins.

Modification TypeAffected ResiduesMediating SpeciesKey Requirements
Lysine-Nζ AlkylationLysineDTT-derived fragment, SuperoxideDTT, O₂, Trace Metals (Fe/Cu), Monophosphate, K⁺
O-PhosphorylationSerine, ThreonineHydroxyl and Phosphoryl RadicalsDTT, O₂, Trace Metals (Fe/Cu), Monophosphate, K⁺

Applications in Nucleic Acid Biochemistry

In the realm of nucleic acid biochemistry, (+/-)-1,4-Dithiothreitol-d10 offers the same powerful reducing capabilities as its non-deuterated counterpart, with the added advantage of isotopic labeling for detailed mechanistic and structural studies. Its applications range from ensuring the integrity of modified DNA to probing the intricate structures of RNA.

Reduction of Thiolated DNA and Facilitation of DNA Release from Protein Complexes

DTT is widely used as a "deprotecting" agent for thiolated DNA. wikipedia.org Oligonucleotides synthesized with a terminal thiol group are often shipped in an oxidized, disulfide-protected form to prevent the formation of dimers. microtechweb.eu Before these thiolated DNA molecules can be used in applications such as immobilization on gold surfaces for biosensors, the disulfide bond must be reduced to a free sulfhydryl group. DTT efficiently carries out this reduction. wikipedia.orgkashanu.ac.ir

Furthermore, DTT plays a crucial role in releasing DNA from protein complexes. In many biological contexts, DNA is tightly associated with proteins through various interactions, including disulfide bonds between proteins that entrap the DNA. For instance, in sperm cells, the DNA is highly condensed and protected by proteins cross-linked by a high concentration of disulfide bonds. DTT is an essential component of lysis buffers used to break down these cells, as it reduces these disulfide bonds, allowing for the release and subsequent analysis of the DNA. astralscientific.com.au The use of DTT-d10 in these contexts can aid in quantifying the extent of disulfide bond reduction and understanding the dynamics of DNA release.

ApplicationMechanism of ActionPurpose
Deprotection of Thiolated DNAReduces terminal disulfide bonds to free thiolsEnables subsequent coupling reactions (e.g., immobilization on gold surfaces)
Release of DNA from Protein ComplexesReduces disulfide bonds within and between proteins that compact DNAFacilitates DNA extraction and purification for analysis

Probing RNA Structure and Cleavage Mechanisms Through Analogous Deuterated Nucleotides

While DTT-d10's primary role is as a reducing agent, the principle of using deuterated molecules is a powerful tool in nucleic acid structural biology, particularly for RNA. The study of RNA structure and function often relies on the use of isotopically labeled nucleotides, including those containing deuterium.

Selective deuteration of RNA, by incorporating deuterated ribonucleotides during its synthesis, is a valuable technique for structural analysis using methods like small-angle neutron scattering (SANS). nih.govnih.gov In SANS experiments, the scattering of neutrons by a molecule is dependent on the nuclear composition of its atoms. By selectively replacing hydrogen with deuterium in one component of an RNA-RNA or RNA-protein complex, researchers can use a technique called "contrast matching" to effectively make one component of the complex "invisible" to the neutrons. This allows for the direct observation of the structure and conformational changes of the other component within the complex. nih.govnih.gov

Furthermore, deuterated nucleotides can be used to probe the mechanisms of RNA cleavage. For example, by specifically deuterating different positions on the ribose sugar of RNA, scientists can measure the deuterium kinetic isotope effect on cleavage reactions, such as those induced by hydroxyl radicals. This provides atomic-level information about which hydrogen atoms are abstracted from the ribose backbone during the cleavage process, offering deep insights into the chemical mechanisms of RNA damage and the structural accessibility of different parts of the RNA molecule.

Mechanisms of Cellular Protection from Oxidative Damage Induced by Deuterium Incorporation in Biomolecules

The substitution of hydrogen with its heavier, stable isotope, deuterium (D), in biomolecules like (+/-)-1,4-Dithiothreitol-d10 represents a sophisticated strategy for enhancing cellular protection against oxidative damage. This protection stems primarily from the intrinsic physicochemical differences between the carbon-hydrogen (C-H) and the stronger carbon-deuterium (C-D) bonds, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). wikipedia.org This effect, combined with the inherent antioxidant properties of the dithiothreitol (DTT) molecule, provides a multi-faceted defense against the deleterious effects of reactive oxygen species (ROS).

The primary mechanism of action for DTT involves the reduction of disulfide bonds in proteins and the direct scavenging of reactive oxygen species. nbinno.cominterchim.fr It is a potent reducing agent that maintains the cellular environment, particularly the sulfhydryl groups of proteins and enzymes, in a reduced state, which is essential for their proper function. agscientific.comastralscientific.com.au Oxidative stress can disrupt this delicate balance, leading to protein misfolding, aggregation, and inactivation. DTT counteracts this by donating electrons from its two thiol groups, readily reducing disulfide bonds and neutralizing ROS. nbinno.comwikipedia.org

Incorporating deuterium into the DTT molecule to create (+/-)-1,4-Dithiothreitol-d10 significantly enhances its stability and protective capacity. Most oxidative damage to organic molecules involves the cleavage of C-H bonds, often through hydrogen atom abstraction by free radicals. nih.govnih.gov The C-D bond is inherently stronger and has a lower vibrational frequency than the C-H bond, meaning it requires more energy to be broken. libretexts.org This increased bond energy slows down the rate of chemical reactions that involve the cleavage of this bond, which is the essence of the kinetic isotope effect. wikipedia.orgvenable.comwikipedia.org

In the context of DTT-d10, the deuteration of the carbon backbone makes the molecule itself more resistant to oxidative degradation. This enhanced stability means that DTT-d10 can persist longer in its active, reduced form within the cell, providing a more sustained defense against oxidative insults compared to its non-deuterated counterpart. venable.com The KIE slows the rate at which DTT-d10 is consumed by off-target oxidative reactions, thereby increasing its bioavailability for crucial protective functions like reducing disulfide bonds on proteins or neutralizing highly reactive radicals. nih.govnih.gov

Table 1: Comparison of Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) Bond Properties and the Resulting Kinetic Isotope Effect (KIE)
PropertyCarbon-Hydrogen (C-H) BondCarbon-Deuterium (C-D) BondConsequence for Cellular Protection
Bond Dissociation Energy LowerHigherThe C-D bond is stronger and more resistant to cleavage by reactive oxygen species. ktslaw.com
Vibrational Frequency HigherLowerRequires more energy to reach the transition state for bond-breaking reactions. wikipedia.orglibretexts.org
Kinetic Isotope Effect (kH/kD) Typically ranges from 2 to 8 for primary KIEsReactions involving C-H(D) bond cleavage are significantly slower for the deuterated compound. libretexts.orgnih.gov
Molecular Stability More susceptible to oxidative degradationMore resistant to oxidative degradationDeuterated molecules like DTT-d10 have a longer functional half-life as a cellular protectant. venable.comwikipedia.org

Research into other deuterated biomolecules corroborates the protective effects observed. Studies have demonstrated that enriching cellular DNA and proteins with deuterated nucleosides and amino acids renders these macromolecules, and the cells themselves, more resistant to oxidative damage from agents like hydrogen peroxide. nih.gov This protection is attributed to the increased stability conferred by deuterium incorporation at oxidation-sensitive sites. nih.govnih.gov For instance, the incorporation of deuterated proline into cellular proteins has been shown to reduce the formation of protein carbonyls, a common marker of oxidative damage. nih.gov

Table 2: Research Findings on Cellular Protection by Deuterated Biomolecules
Deuterated BiomoleculeExperimental ModelObserved Protective EffectReference
Deuterated Nucleosides Jurkat CellsIncreased resistance of DNA to oxidative damage induced by hydrogen peroxide. nih.gov
Deuterated Amino Acids (e.g., Proline) Jurkat CellsReduced levels of protein carbonylation and advanced oxidation protein products upon oxidative stress. nih.gov
Deuterated Fatty Acids Neurodegenerative Disease ModelsReduced generation of reactive oxygen species from cell membranes. wikipedia.org

Analytical Methodologies for Purity and Isotopic Integrity of Deuterated Dithiothreitol

Quantitative Analysis of Deuterium (B1214612)/Prothium Ratios in Research Samples

The determination of the deuterium-to-protium (D/H) ratio is critical for establishing the isotopic enrichment of DTT-d10. This is essential for its use as an internal standard, where a known and high level of deuterium incorporation is necessary for accurate quantification. The primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Mass Spectrometry (MS) provides a complementary approach for assessing isotopic purity. High-resolution mass spectrometry can resolve the different isotopologues of DTT-d10. nih.gov The mass spectrum of a deuterated compound will show a distribution of peaks corresponding to molecules with varying numbers of deuterium atoms. By analyzing this isotopic distribution, the average deuterium enrichment can be calculated. This involves correcting for the natural abundance of isotopes of other elements in the molecule, such as carbon-13 and sulfur-34. nih.gov

A summary of typical specifications for commercially available deuterated DTT is provided in the table below.

ParameterSpecificationAnalytical Technique
Isotopic Purity≥ 98 atom % DMass Spectrometry, ²H-NMR
Chemical Purity≥ 98%HPLC, ¹H-NMR
This table is interactive. Click on the headers to sort.

Confirmation of Deuterium Labeling Sites and Structural Fidelity in Synthesized Batches

Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for structural elucidation and confirming the sites of deuterium labeling. While ²H-NMR can confirm the presence of deuterium at different chemical environments, a combination of ¹H-NMR and Carbon-13 NMR (¹³C-NMR) is often employed. In the ¹H-NMR spectrum of DTT-d10, the absence of signals at specific chemical shifts, where protons would normally appear in unlabeled DTT, provides strong evidence of deuteration at those sites. Similarly, in the ¹³C-NMR spectrum, the signals for carbon atoms attached to deuterium will be split into multiplets due to C-D coupling, and the chemical shifts may be slightly altered (an isotopic shift), confirming the location of the deuterium labels. nih.gov For labile positions, such as the hydroxyl and thiol groups, ²H-NMR can be used to directly observe the deuterium, which might otherwise be difficult to confirm due to proton exchange. sigmaaldrich.com

Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), can also provide structural information. By fragmenting the DTT-d10 molecule in the mass spectrometer, a fragmentation pattern is generated. Analysis of the masses of the fragment ions can help to deduce the location of the deuterium atoms within the molecular structure.

Strategies for Minimizing Deuterium Back-Exchange During Sample Preparation and Analysis

A significant challenge when working with deuterated compounds in aqueous environments is the potential for deuterium atoms to exchange with protons from the solvent, a process known as back-exchange. This is particularly relevant for deuterium atoms on heteroatoms (e.g., in hydroxyl and thiol groups) but can also occur at carbon positions under certain conditions. Minimizing back-exchange is critical to maintain the isotopic integrity of DTT-d10 during its use.

Several strategies are employed to mitigate back-exchange, particularly in the context of liquid chromatography-mass spectrometry (LC-MS) based applications:

pH Control: The rate of hydrogen-deuterium exchange is highly pH-dependent. For many compounds, the exchange rate is minimized at a specific pH, often in the acidic range (e.g., pH 2.5). researchgate.net Therefore, sample preparation and analysis are often conducted in acidic buffers to "quench" the exchange process.

Low Temperature: Lowering the temperature significantly reduces the rate of chemical reactions, including deuterium back-exchange. researchgate.net Thus, samples are often kept on ice or in a chilled autosampler, and chromatographic separations are performed at sub-ambient temperatures.

Rapid Analysis: Minimizing the time the sample spends in a protic solvent before analysis is crucial. This can be achieved by using rapid chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC), which allows for very short run times. researchgate.net

Use of Deuterated Solvents: Where feasible, using deuterated solvents for sample reconstitution and in the mobile phase can help to maintain the isotopic enrichment of the analyte. However, this is not always practical or cost-effective.

The table below summarizes key strategies for minimizing deuterium back-exchange.

StrategyRationaleTypical Application
Low pH (e.g., 2.5) Minimizes the rate of acid/base-catalyzed exchange.LC-MS analysis, sample quenching.
Low Temperature (e.g., 0-4°C) Reduces the kinetic rate of the exchange reaction.Sample storage, chromatography.
Fast Chromatography Reduces the time the analyte is exposed to protic solvents.UHPLC methods.
Lyophilization Removes protic solvents to prevent exchange during storage.Long-term sample storage.
This table is interactive. Click on the headers to sort.

Considerations for Analytical Robustness and Reproducibility in Complex Biological Matrices

When DTT-d10 is used as an internal standard for the quantification of unlabeled DTT in biological samples such as plasma, serum, or cell lysates, the analytical method must be robust and reproducible. This involves a thorough validation process to ensure that the complex matrix does not interfere with the accuracy and precision of the measurement. nih.gov

Sample Preparation: A key step is the efficient extraction of DTT from the biological matrix and the removal of interfering substances like proteins and salts. researchgate.net This is often achieved through protein precipitation with organic solvents (e.g., methanol (B129727) or acetonitrile) followed by centrifugation. nih.gov In some methods, DTT is intentionally oxidized to its cyclic disulfide form, which can simplify the analysis by dealing with a single, stable species. researchgate.netnih.gov

Chromatographic Separation: A robust liquid chromatography method is essential to separate DTT from other matrix components that could cause ion suppression or enhancement in the mass spectrometer. nih.gov Reversed-phase HPLC or UHPLC with a C18 column is commonly used. researchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is typically used for its high selectivity and sensitivity. nih.gov A specific precursor-to-product ion transition is monitored for both DTT-d10 and the unlabeled DTT.

Method Validation: A comprehensive validation of the analytical method is required to ensure its reliability. Key validation parameters include: nih.govnih.gov

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range over which the instrument response is proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected by the instrument.

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, room temperature stability). nih.govnih.gov

The following table presents typical validation parameters for an LC-MS/MS method for DTT analysis in a biological matrix.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LOQ)
Precision (CV%) ≤ 15% (≤ 20% at LOQ)
Recovery Consistent, precise, and reproducible
Stability Analyte concentration within ±15% of initial concentration
This table is interactive. Click on the headers to sort.

By carefully considering these analytical methodologies and validation parameters, researchers can ensure the quality and integrity of (+/-)-1,4-Dithiothreitol-d10 and obtain reliable and reproducible results in their studies.

Future Directions and Emerging Research Applications of +/ 1,4 Dithiothreitol D10

Development of Novel Deuterated Probes for Elucidating Intricate Biochemical Pathways

The use of stable isotopes like deuterium (B1214612) has revolutionized the study of metabolic and biochemical pathways. clearsynth.com Deuterated compounds, being chemically identical to their non-labeled counterparts, can act as tracers to follow the fate of molecules in vivo and in vitro without significantly altering the biological system. clearsynth.com

In this context, (+/-)-1,4-Dithiothreitol-d10 serves as a powerful probe for pathways involving redox reactions. DTT is a well-known reducing agent used to protect thiol groups and reduce disulfide bonds in proteins and other molecules. nih.govsigmaaldrich.comwikipedia.org By using the deuterated form, researchers can track the transfer of reducing equivalents and the dynamics of thiol-disulfide exchange reactions with high specificity. This is particularly useful in studying the intricate pathways of cellular redox homeostasis, oxidative stress responses, and the function of redox-sensitive enzymes. The heavier mass of deuterium allows for its detection and quantification by mass spectrometry, enabling precise measurement of its incorporation into various biomolecules. clearsynth.com

Table 1: Comparison of DTT and DTT-d10 for Pathway Elucidation

Feature (+/-)-1,4-Dithiothreitol (DTT) (+/-)-1,4-Dithiothreitol-d10 (DTT-d10)
Primary Function Reducing agent, protects thiol groups. sigmaaldrich.com Same as DTT, with the added benefit of being a stable isotope tracer. medchemexpress.com
Tracking in Biological Systems Difficult to distinguish from endogenous reducing agents. Easily distinguishable by mass spectrometry due to its higher mass. clearsynth.com

| Application in Pathway Analysis | Primarily used to manipulate redox state. nih.gov | Can be used to trace the flow of reducing equivalents and study reaction kinetics. |

Expanding Role in Advanced Quantitative Omics Disciplines (Proteomics, Metabolomics)

Quantitative proteomics and metabolomics aim to measure the abundance of proteins and metabolites in a biological sample, providing a snapshot of the cellular state. nih.gov Stable isotope labeling is a cornerstone of many quantitative "omics" approaches, allowing for accurate relative and absolute quantification. thermofisher.com

In proteomics, (+/-)-1,4-Dithiothreitol-d10 can be utilized in several ways. During sample preparation for mass spectrometry-based proteomics, DTT is commonly used to reduce disulfide bonds in proteins, a critical step for protein denaturation and subsequent enzymatic digestion. researchgate.net By using DTT-d10, researchers can introduce a specific mass tag at the site of reduced cysteines. This can aid in the identification and quantification of cysteine-containing peptides and provide insights into the redox state of the proteome.

In metabolomics, DTT-d10 can be used to study the metabolism of thiol-containing compounds and the broader impact of redox modulation on the metabolome. The deuterated label allows for the tracing of DTT-d10 and its metabolic products, helping to unravel complex metabolic networks.

Table 2: Applications of DTT-d10 in Quantitative Omics

Omics Discipline Application of (+/-)-1,4-Dithiothreitol-d10 Research Findings Enabled
Proteomics As a reducing agent during sample preparation. - Identification of cysteine-containing peptides. - Quantification of protein redox states.

| Metabolomics | As a tracer for studying thiol metabolism. | - Elucidation of metabolic pathways involving redox reactions. - Understanding the metabolic consequences of altered redox states. |

Advancements in Real-time Monitoring of Cellular Redox Processes in Living Systems

The ability to monitor cellular redox processes in real-time is crucial for understanding dynamic cellular events such as signaling, metabolism, and response to stress. nih.govnih.govntu.edu.sg While fluorescent protein-based redox sensors have been developed for this purpose, small molecule probes offer complementary advantages, including better cell permeability and the potential for more direct measurement of specific redox reactions. nih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netbyu.edu

While direct real-time monitoring using DTT-d10 itself is still an emerging area, its properties make it a promising candidate for the development of novel probes. The kinetic isotope effect, where the heavier deuterium atom can lead to slower reaction rates, could be exploited to study the kinetics of thiol-disulfide exchange reactions in real-time. Furthermore, the distinct spectroscopic properties of deuterated compounds could potentially be harnessed for developing new detection methods.

Disulfide-linked dinitroxides have been used to monitor cellular thiol redox status through electron paramagnetic resonance (EPR) spectroscopy, where thiols like glutathione cleave the disulfide bond, leading to a change in the EPR spectrum. nih.gov A similar approach could potentially be developed using DTT-d10, where its interaction with cellular components could be monitored spectroscopically.

Integration with Advanced Imaging Modalities for Spatially Resolved Cellular Studies

Advanced imaging techniques are providing unprecedented views into the spatial organization of cellular processes. Deuterium metabolic imaging (DMI) is an emerging technique that uses deuterated substrates to map metabolic activity in 3D. nih.govnih.govcam.ac.ukmdpi.com This method leverages the fact that deuterium has a low natural abundance and its signal can be detected by magnetic resonance imaging (MRI). nih.govmdpi.com

While current DMI studies have focused on substrates like glucose and choline, the principle could be extended to other deuterated molecules, including (+/-)-1,4-Dithiothreitol-d10. cam.ac.ukmdpi.com By administering DTT-d10, it may be possible to visualize regions of high redox activity within tissues and even single cells. This would provide invaluable spatial information about the redox state in different cellular compartments and its role in various physiological and pathological conditions.

Furthermore, the incorporation of deuterium into fluorophores has been shown to improve their photophysical properties, leading to brighter and more stable fluorescent probes. researchgate.net This suggests that deuterated versions of redox-sensitive fluorescent dyes could be developed, with DTT-d10 serving as a potential component or modulator of such probes for advanced cellular imaging.

Table 3: Compound Names Mentioned in the Article

Compound Name
(+/-)-1,4-Dithiothreitol-d10
1,4-Dithiothreitol
2-mercaptoethanol
N,N'-bis(acryloyl)cystamine
D-1,4-dithiothreitol
L-1,4-dithiothreitol
dithioerythritol
glutathione
iodoacetamide
D-[6,6′-2H2] glucose
2H9-choline

Q & A

Basic Research Questions

Q. How should (+/-)-1,4-Dithiothreitol-d10 stock solutions be prepared and stored to ensure stability in experimental workflows?

  • Methodological Answer : Prepare stock solutions in degassed, deionized water (pH 7–8) at concentrations ≤100 mM. Store aliquots at -20°C under inert gas (argon/nitrogen) to prevent oxidation. For short-term use (≤1 week), solutions remain stable at 4°C in sealed, oxygen-impermeable vials . Avoid repeated freeze-thaw cycles to minimize deuterium loss or degradation.

Q. What are the optimal concentrations of (+/-)-1,4-Dithiothreitol-d10 for reducing disulfide bonds in protein electrophoresis?

  • Methodological Answer : Use 50–100 mM in SDS-PAGE loading buffers for complete reduction of disulfide bonds. For maintaining reduced proteins in solution, 1–10 mM is sufficient. Replace 2-mercaptoethanol with equimolar DTT-d10 for enhanced reducing efficiency and reduced volatility . Validate reduction efficacy via Ellman’s assay or mass spectrometry .

Q. How does the solubility profile of (+/-)-1,4-Dithiothreitol-d10 compare to non-deuterated DTT in common solvents?

  • Methodological Answer : Both forms are freely soluble in water (≥494 mg/L at 25°C) and polar solvents (ethanol, acetone). Deuterium substitution slightly increases hydrophobicity, requiring longer vortexing or mild heating (≤37°C) for dissolution in aqueous buffers . Confirm solubility via UV-Vis spectroscopy (λ = 280 nm) for protein-free systems .

Advanced Research Questions

Q. How does deuterium substitution in (+/-)-1,4-Dithiothreitol-d10 influence reaction kinetics in redox-sensitive assays compared to non-deuterated DTT?

  • Methodological Answer : Deuterium’s isotopic effect reduces reaction rates by 5–10% due to stronger C-D bonds, altering redox equilibrium in time-sensitive assays (e.g., oxidative stress quantification). Calibrate kinetic models using parallel experiments with non-deuterated DTT and adjust incubation times accordingly. Monitor via LC-MS to track deuterium retention .

Q. What experimental controls are critical when using (+/-)-1,4-Dithiothreitol-d10 in isotope tracing for drug metabolism studies?

  • Methodological Answer : Include negative controls (non-deuterated DTT) to distinguish isotopic effects from intrinsic biological variability. Use stable isotope dilution analysis (SIDA) with internal standards (e.g., ¹³C-labeled metabolites) to correct for deuterium loss during sample preparation. Validate via high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve contradictions in DTT-based oxidative stress assays when using (+/-)-1,4-Dithiothreitol-d10?

  • Methodological Answer : The DTT assay measures non-specific oxidation products, which may not correlate with cellular responses. Pair with orthogonal methods (e.g., HO-1 expression profiling or EPR spectroscopy) to validate oxidative stress signals. Normalize data to particle surface area or reactive oxygen species (ROS) scavengers to isolate DTT-d10-specific effects .

Q. What are the implications of (+/-)-1,4-Dithiothreitol-d10’s racemic mixture in enantioselective protein folding studies?

  • Methodological Answer : The racemic form (D,L-DTT) may introduce steric hindrance in chiral protein domains. Use chiral chromatography to isolate enantiomers and compare folding kinetics via stopped-flow circular dichroism (CD). For enantiopure requirements, opt for (R,R)-DTT (CAS 3483-12-3) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.